molecular formula C21H18N4O2S2 B2560942 1-phenyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)methanesulfonamide CAS No. 1798046-14-6

1-phenyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)methanesulfonamide

Cat. No.: B2560942
CAS No.: 1798046-14-6
M. Wt: 422.52
InChI Key: CAJRYQYOBZWDOP-UHFFFAOYSA-N
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Description

1-phenyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)methanesulfonamide is a complex organic compound that features a thiazole ring, a pyridine moiety, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)methanesulfonamide typically involves multi-step organic reactions. One common method involves the initial formation of the thiazole ring through the reaction of a suitable thioamide with a haloketone. This intermediate is then coupled with a pyridine derivative under conditions that facilitate the formation of the pyridin-3-ylamino group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

1-phenyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-amine share structural similarities.

    Pyridine Derivatives: Compounds such as pyridine-3-carboxamide and pyridine-2-amine are structurally related.

Uniqueness

1-phenyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)methanesulfonamide is unique due to its combination of a thiazole ring, a pyridine moiety, and a methanesulfonamide group. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds .

Biological Activity

1-Phenyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)methanesulfonamide is a synthetic compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C21H20N4OS
Molecular Weight 376.5 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in cell signaling pathways. The thiazole and pyridine moieties are crucial for binding affinity, influencing the compound's pharmacological effects.

Anticancer Properties

Research has shown that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on thiazole derivatives have reported IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects.

Compound Cell Line IC50 (μM)
SK228 (similar compound)A549 (lung cancer)0.20 - 2.58
1-Phenyl-N-(benzothiazol-2-yl)methanimine derivativesMERS-CoV pseudovirus0.09

The anticancer mechanism often involves the induction of apoptosis through intrinsic pathways, including mitochondrial depolarization and caspase activation .

Antimicrobial Activity

Additionally, thiazole-containing compounds have been explored for their antimicrobial properties. They have shown effectiveness against various bacterial strains, potentially through inhibition of bacterial enzymes or disruption of cellular processes.

Case Studies

  • Study on Anticancer Activity : A study evaluated the effects of a series of thiazole derivatives on cancer cell lines, demonstrating that certain modifications to the thiazole ring enhanced cytotoxicity and selectivity for cancer cells over normal cells . The study highlighted the importance of structural diversity in optimizing biological activity.
  • Inhibition of Viral Entry : Another study focused on derivatives related to the compound as potential inhibitors of MERS-CoV entry. The results indicated that specific structural modifications could significantly enhance antiviral activity, suggesting a promising avenue for drug development against viral infections .

Properties

IUPAC Name

1-phenyl-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S2/c26-29(27,15-16-5-2-1-3-6-16)25-18-10-8-17(9-11-18)20-14-28-21(24-20)23-19-7-4-12-22-13-19/h1-14,25H,15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJRYQYOBZWDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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